molecular formula C17H24O3 B3023283 4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898787-13-8

4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone

Cat. No.: B3023283
CAS No.: 898787-13-8
M. Wt: 276.4 g/mol
InChI Key: NYVBSFPANYZIAD-UHFFFAOYSA-N
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Description

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a butyl group, a dioxane ring, and a propiophenone moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 4’-n-butylpropiophenone with 1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets. The dioxane ring and the propiophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone include:

The uniqueness of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-5-14-6-8-15(9-7-14)16(18)10-11-17-19-12-4-13-20-17/h6-9,17H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVBSFPANYZIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645976
Record name 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-13-8
Record name 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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